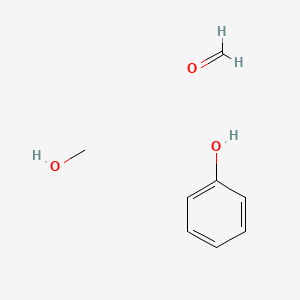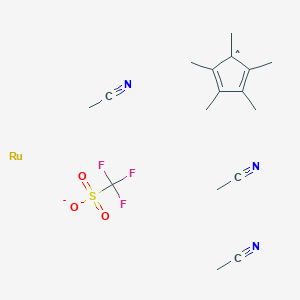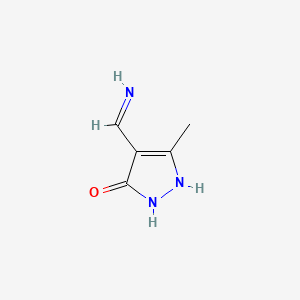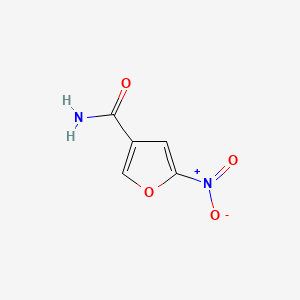
Formaldehyde;methanol;phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde;methanol;phenol, is a synthetic polymer formed by the reaction of phenol, formaldehyde, and methanol. This compound is a type of phenol-formaldehyde resin, which was the first completely synthetic polymer to be commercialized. Phenol-formaldehyde resins are known for their high mechanical strength, heat resistance, and low toxicity, making them widely used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymer with methanol and phenol, involves the polymerization of phenol with formaldehyde in the presence of methanol. The reaction can be catalyzed by either acidic or basic conditions. Under acidic conditions, the polymer formed is essentially linear with small branching, while under alkaline conditions, the resultant polymer is a network .
Industrial Production Methods: In industrial practice, there are two basic methods for making phenol-formaldehyde resins. One method involves reacting an excess of formaldehyde with phenol in the presence of a base catalyst in water solution to yield a low-molecular-weight prepolymer called a resole.
Análisis De Reacciones Químicas
Types of Reactions: Formaldehyde;methanol;phenol, undergoes various chemical reactions, including oxidation, reduction, and substitution. The polymerization reaction itself is a step-growth polymerization that can be either acid- or base-catalyzed .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, oxalic acid, hydrochloric acid, and sulfonic acids for acid-catalyzed reactions, and sodium hydroxide for base-catalyzed reactions . The reaction conditions typically involve elevated temperatures and controlled pH levels to achieve the desired polymer structure .
Major Products Formed: The major products formed from the reactions of formaldehyde, polymer with methanol and phenol, include hydroxymethyl phenol, methylene bridges, and ether bridges. These products contribute to the formation of a highly crosslinked, infusible polymer network .
Aplicaciones Científicas De Investigación
Formaldehyde;methanol;phenol, has a wide range of scientific research applications. In chemistry, it is used as a binder and adhesive in the production of wood-based panels, casting molds, and heat-insulating materials . In biology and medicine, it is used in the synthesis of various biomedical materials due to its high mechanical strength and chemical resistance . In industry, it is used in the production of laminates, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with methanol and phenol, involves the formation of a highly crosslinked polymer network through step-growth polymerization. The polymerization process is influenced by the reactivity of the ortho and para hydrogens of phenol and the concentration of reactive formaldehyde species . The molecular targets and pathways involved include the formation of hydroxymethyl phenol and subsequent condensation reactions to form methylene and ether bridges .
Comparación Con Compuestos Similares
Formaldehyde;methanol;phenol, can be compared with other phenol-formaldehyde resins such as novolacs and resoles. Novolacs are linear polymers with little branching, formed under acidic conditions, while resoles are network polymers formed under basic conditions . Similar compounds include phenol-formaldehyde resins made with cresols, xylenols, and resorcinol . The uniqueness of formaldehyde, polymer with methanol and phenol, lies in its specific combination of phenol, formaldehyde, and methanol, which imparts distinct mechanical and chemical properties .
Propiedades
Número CAS |
124058-18-0 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.181 |
Nombre IUPAC |
formaldehyde;methanol;phenol |
InChI |
InChI=1S/C6H6O.CH4O.CH2O/c7-6-4-2-1-3-5-6;2*1-2/h1-5,7H;2H,1H3;1H2 |
Clave InChI |
RVHWXPCBUCDLBY-UHFFFAOYSA-N |
SMILES |
CO.C=O.C1=CC=C(C=C1)O |
Sinónimos |
Formaldehyde, polymer with methanol and phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)



![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)

![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)



![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)


